molecular formula C12H22ClNO2 B2902175 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 2034587-05-6

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B2902175
CAS No.: 2034587-05-6
M. Wt: 247.76
InChI Key: VRQFCDPIJQQYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[321]octan-3-ol hydrochloride is a complex organic compound that features a bicyclic structure with a tetrahydropyran ring and an azabicyclooctane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multiple steps starting from readily available precursors. One common route involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde with a suitable amine to form the azabicyclooctane structure. This intermediate is then subjected to further functionalization to introduce the hydroxyl group and the tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure or the tetrahydropyran ring.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may lead to a more saturated bicyclic structure.

Scientific Research Applications

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with azabicyclooctane or tetrahydropyran rings, such as:

Uniqueness

What sets 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride apart is its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-12-7-10-1-2-11(8-12)13(10)9-3-5-15-6-4-9;/h9-12,14H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQFCDPIJQQYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3CCOCC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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